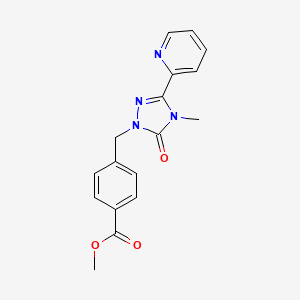

methyl 4-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-20-15(14-5-3-4-10-18-14)19-21(17(20)23)11-12-6-8-13(9-7-12)16(22)24-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPCJRCHQVLAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate (CAS Number: 1798622-21-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H16N4O3

- Molecular Weight : 324.34 g/mol

- IUPAC Name : Methyl 4-{[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}benzoate

Research indicates that this compound exhibits various biological activities primarily attributed to its triazole and pyridine moieties. These structural components are known for their roles in:

- Antimicrobial Activity : The triazole ring enhances the compound's ability to inhibit fungal and bacterial growth. Studies have shown that derivatives of triazoles possess significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger .

- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines. The presence of the pyridine ring is associated with improved interaction with cellular targets involved in cancer proliferation .

- Anti-inflammatory Effects : Some studies suggest that compounds containing triazole structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12.5 µg/mL |

| Aspergillus niger | 25 µg/mL |

| Staphylococcus aureus (MRSA) | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These results underscore the compound's potential as an effective antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 12.0 |

The structure–activity relationship (SAR) analysis suggests that modifications to the pyridine and triazole rings can enhance anticancer activity .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal properties of various triazole derivatives, including this compound). The results indicated that this compound exhibited a potent inhibitory effect against clinical isolates of Candida spp., highlighting its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation published in Cancer Letters, researchers assessed the cytotoxicity of methyl 4-(triazole derivatives) on multiple cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and lung cancer cells. This suggests its potential use as an adjunct therapy in cancer treatment protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share key heterocyclic cores but differ in substituents and functional groups, leading to variations in physicochemical and biological properties.

Structural and Functional Group Comparisons

Key Observations:

- Triazolone vs. Pyrimidinone/Pyrazolone: The 1,2,4-triazolone core in the target compound offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capabilities compared to pyrimidinone or pyrazolone derivatives. This may improve solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate, and how can reaction intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, triazolone derivatives are often prepared by reacting hydrazinecarbothioamides with arylhydrazines in acidic media, followed by methylation . Key intermediates (e.g., 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides) should be purified via column chromatography and characterized using , , and IR spectroscopy to confirm functional groups and regioselectivity .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which handles high-resolution data and twinned crystals effectively. SHELXL’s integration of restraints for bond lengths/angles and hydrogen-bonding networks ensures accurate structural resolution . For visualization, ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) is recommended for generating publication-quality thermal ellipsoid plots .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : to identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, methyl groups at δ 2.0–2.5 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and triazole/pyridine ring vibrations .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the acidic properties of the triazolone moiety in this compound?

- Methodological Answer : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant. Plot half-neutralization potentials (HNPs) to calculate pKa values. For example, electron-withdrawing substituents on the triazolone ring lower pKa by stabilizing deprotonation, while bulky groups may sterically hinder acid dissociation .

| Solvent | HNP (mV) | pKa |

|---|---|---|

| Isopropyl alcohol | 450 | 4.2 |

| DMF | 620 | 3.8 |

| Example data from triazolone derivatives |

Q. What computational strategies can predict the binding affinity of this compound with biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled active sites. Validate predictions with MD simulations (AMBER, GROMACS) to assess binding stability. Focus on interactions between the pyridinyl-triazolone core and catalytic lysine/aspartate residues .

Q. How can contradictions in spectral data (e.g., unexpected splitting) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., hindered rotation of the pyridinyl group).

- COSY/NOESY : Identify coupling partners and spatial proximity of protons.

- X-ray Crystallography : Resolve conformational ambiguity by comparing experimental and DFT-optimized geometries .

Q. What strategies mitigate byproduct formation during the alkylation of the triazolone nitrogen?

- Methodological Answer :

- Controlled pH : Conduct reactions in anhydrous DMF at pH 7–8 to minimize hydrolysis.

- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyloxycarbonyl (Boc) .

- HPLC Monitoring : Use reverse-phase HPLC to track reaction progress and isolate intermediates .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.